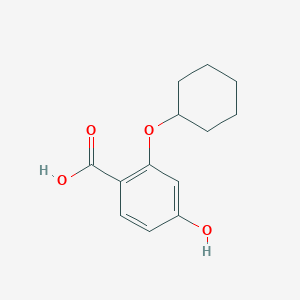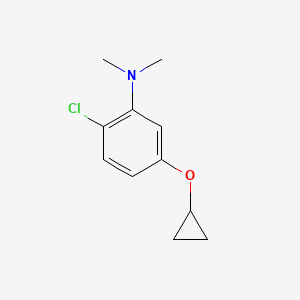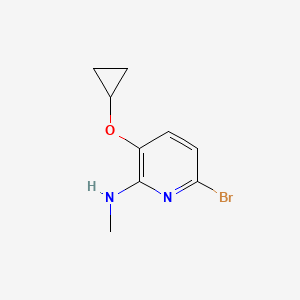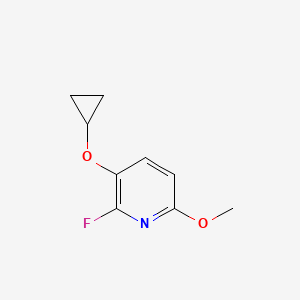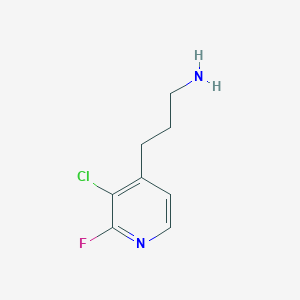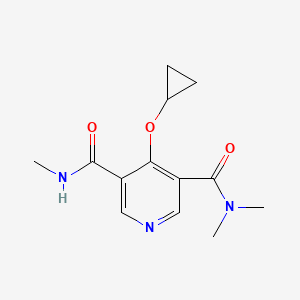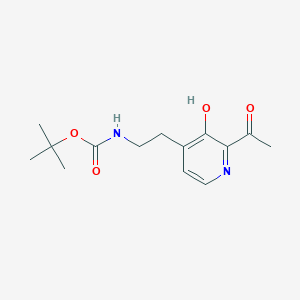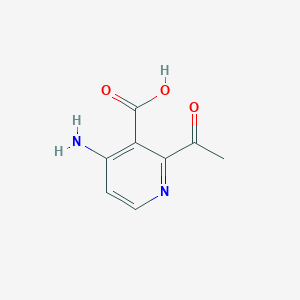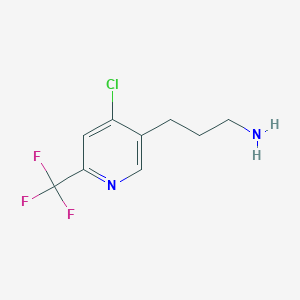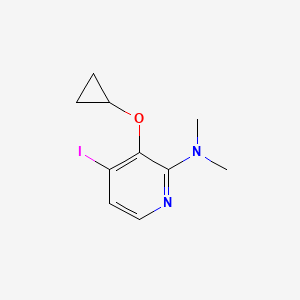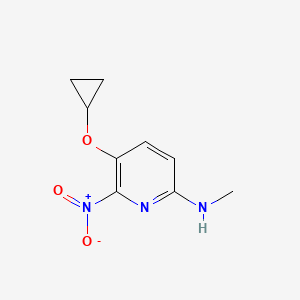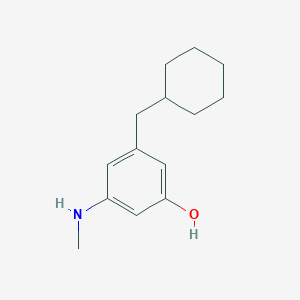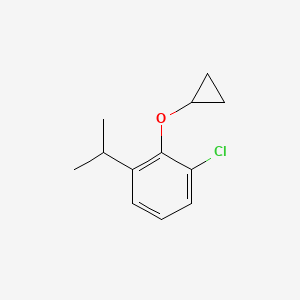
1-Chloro-2-cyclopropoxy-3-isopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-cyclopropoxy-3-(propan-2-yl)benzene is an organic compound with the molecular formula C12H15ClO It consists of a benzene ring substituted with a chlorine atom, a cyclopropoxy group, and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-cyclopropoxy-3-(propan-2-yl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-2-nitrobenzene with cyclopropyl alcohol in the presence of a base, followed by reduction of the nitro group to an amine and subsequent alkylation with isopropyl halide. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of 1-chloro-2-cyclopropoxy-3-(propan-2-yl)benzene may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic hydrogenation and alkylation reactions are commonly employed, with careful control of reaction parameters to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2-cyclopropoxy-3-(propan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the benzene ring or other functional groups can lead to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced benzene derivatives or cyclopropyl alcohol derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-2-cyclopropoxy-3-(propan-2-yl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-cyclopropoxy-3-(propan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-isopropylbenzene: Lacks the cyclopropoxy group, making it less sterically hindered.
1-Chloro-3-cyclopropoxybenzene: Lacks the isopropyl group, affecting its reactivity and physical properties.
1-Chloro-2-cyclopropylbenzene: Lacks the propoxy group, leading to different chemical behavior.
Uniqueness
1-Chloro-2-cyclopropoxy-3-(propan-2-yl)benzene is unique due to the presence of both the cyclopropoxy and isopropyl groups on the benzene ring
Propiedades
Fórmula molecular |
C12H15ClO |
|---|---|
Peso molecular |
210.70 g/mol |
Nombre IUPAC |
1-chloro-2-cyclopropyloxy-3-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15ClO/c1-8(2)10-4-3-5-11(13)12(10)14-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3 |
Clave InChI |
WRHNELFANLGOGO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)Cl)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


